4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes under acidic conditions to form the pyrano[2,3-c]pyridine core . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of controlled reaction conditions, such as temperature and pH, and the employment of efficient purification techniques like recrystallization . The scalability of the process is crucial for producing the compound in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyrano[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyridine derivatives and related heterocyclic compounds such as quinolinyl-pyrazoles and 4-oxo-6-styryl-4H-pyran-2-carbonitriles .
Uniqueness
4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-oxopyrano[2,3-c]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4.ClH/c11-6-3-7(9(12)13)14-8-4-10-2-1-5(6)8;/h1-4H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMONHQFZTZXYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C=C(O2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-31-0 |
Source
|
Record name | 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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